N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including both green and conventional methods. These methods yield the desired compound with high purity. Spectroscopic techniques, such as NMR and IR, confirm the chemical structure of Compound X .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their analogs, highlighting the importance of these compounds in medicinal chemistry. For instance, Rahmouni et al. (2016) demonstrated the synthesis of novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities. This underscores the compound's significance in developing therapeutic agents with anti-inflammatory and anticancer properties (Rahmouni et al., 2016).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the antimicrobial and anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives. For example, Hebishy et al. (2020) investigated benzamide-based 5-aminopyrazoles and their fused heterocycles, finding significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020). Similarly, Hafez et al. (2016) synthesized novel pyrazole derivatives with promising antimicrobial and anticancer activities (Hafez et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethylsulfanylbenzamide, is primarily targeted towards kinase proteins . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region of kinase active sites . An alternate binding mode has been suggested where the compounds are flipped 180 degrees .
Biochemical Pathways
The compound affects the Protein Kinase D (PKD) pathway . PKD plays a crucial role in many important cellular processes, including cell proliferation, cell survival, gene expression, protein trafficking, cell motility, and immune responses . The activity of PKD is often regulated by a diacylglycerol (DAG) induced, protein kinase C (PKC)-dependent mechanism wherein PKD is activated via direct phosphorylation of two conserved activation loop serine residues (Ser 738 and Ser 742) by PKC isoforms .
Pharmacokinetics
The compound’s potency and selectivity suggest that it may have favorable adme properties that allow it to effectively reach and interact with its target kinases .
Result of Action
The compound’s action results in the inhibition of kinase activity, which can lead to a decrease in cell motility and epithelial-mesenchymal transition (EMT), processes that are known to play a key role in tumor biology . For instance, PKD1, one of the isoforms of PKD, phosphorylates substrates involved in actin remodeling, such as cortactin, the cofilin phosphatase slingshot 1 L (SSH1L), and PAK4, rendering tumor cells less mobile .
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-4-30-19-8-6-5-7-17(19)21(28)25-26-13-23-20-18(22(26)29)12-24-27(20)16-10-9-14(2)15(3)11-16/h5-13H,4H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBMQKJIFFUIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide |
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